

Application Notes and Protocols for BCPPO-Based Coatings and Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bis(4-carboxyphenyl)phenylphosphine oxide
Cat. No.:	B1265645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and evaluation of BCPPO-based photocurable coatings and adhesives. BCPPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide), a highly efficient Type I photoinitiator, is particularly effective for through-curing of thick and pigmented systems due to its broad UV-Vis absorption spectrum.

Introduction to BCPPO

Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BCPPO), commercially known as Irgacure® 819 or Omnidrad 819, is a versatile photoinitiator used in radical polymerization upon exposure to UV light. Its chemical structure allows for absorption in the longer wavelength UV and near-visible light regions (350-420 nm), enabling deep curing in pigmented and thick-section applications.^{[1][2]} Upon irradiation, BCPPO undergoes α -cleavage to generate two free radical species, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization of acrylate or other unsaturated resins.^[3] This dual radical generation contributes to its high reactivity. A key feature of BCPPO is its photobleaching effect, where the yellow color of the photoinitiator disappears upon exposure to UV light, resulting in low yellowing of the final cured product.^[4]

Photopolymerization Mechanism of BCPPO

The photopolymerization process initiated by BCPPO involves three main stages: photoinitiation, propagation, and termination. The following diagram illustrates this signaling pathway.

[Click to download full resolution via product page](#)

BCPPO-initiated photopolymerization pathway.

Formulation of BCPPO-Based Coatings

BCPPO is effective in a variety of coating formulations, particularly those requiring good through-cure and low yellowing. The concentration of BCPPO is typically in the range of 0.1% to 2.0% by weight, often in combination with other photoinitiators to achieve a balance of surface and through-cure.[\[5\]](#)

Example Formulations for UV-Curable Acrylate Coatings

The following table provides example formulations for clear and white pigmented UV-curable coatings based on an acrylate chemistry.

Component	Function	Clear Coating (wt%)	White Pigmented Coating (wt%)
Epoxy Acrylate Oligomer	Binder	60	50
Tripropyleneglycol Diacrylate (TPGDA)	Reactive Diluent	37.8	28
BCPPO (Irgacure® 819)	Photoinitiator (Through-Cure)	0.2	1.0
Irgacure® 184	Photoinitiator (Surface-Cure)	2.0	1.0
Titanium Dioxide (TiO ₂)	Pigment	-	20
Leveling Agent	Additive	0.5	0.5
Defoamer	Additive	0.5	0.5

Performance Data for BCPPO-Based Coatings

The performance of UV-curable coatings is highly dependent on the formulation and curing conditions. The following table summarizes typical performance data for the formulations described above.

Property	Test Method	Clear Coating	White Pigmented Coating
Pencil Hardness	ASTM D3363	2H	H
Adhesion (Cross-hatch)	ASTM D3359	5B	5B
Cure Speed (m/min) at 80 W/cm	-	15	10
Gloss (60°)	-	>90	85

Formulation of BCPPO-Based Adhesives

BCPPO is also utilized in the formulation of UV-curable adhesives, where it promotes rapid and deep curing, essential for creating strong bonds.

Example Formulation for a UV-Curable Acrylate Adhesive

This example formulation is suitable for bonding plastic substrates.

Component	Function	Weight Percentage (wt%)
Urethane Acrylate Oligomer	Binder	70
Isobornyl Acrylate (IBOA)	Reactive Diluent	27
BCPPO (Irgacure® 819)	Photoinitiator	2.0
Adhesion Promoter	Additive	1.0

Performance Data for a BCPPO-Based Adhesive

The following table presents typical performance data for the adhesive formulation.

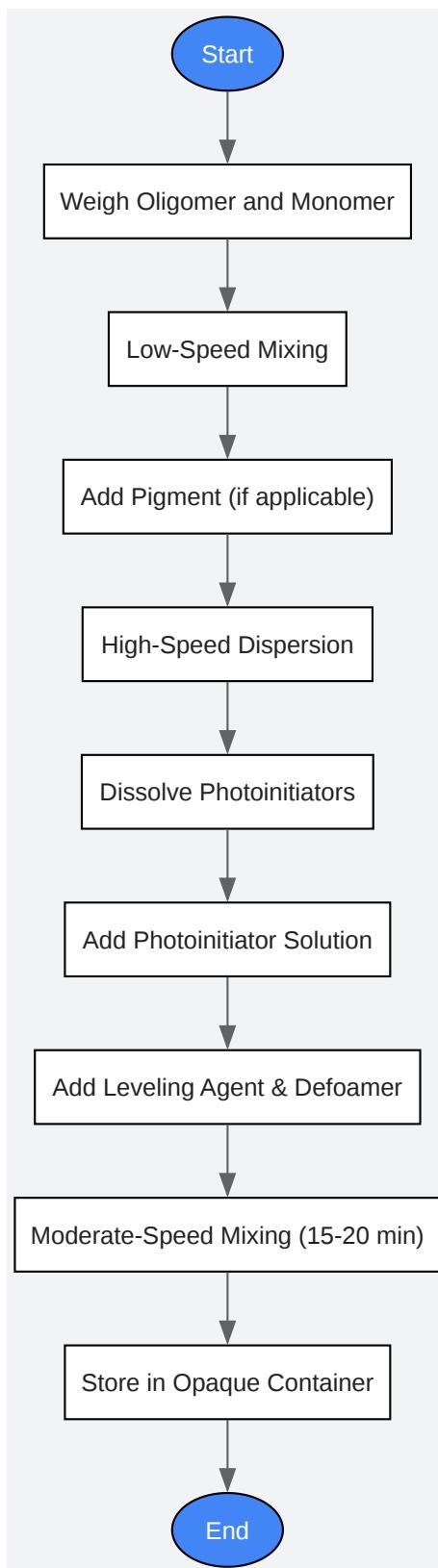
Property	Test Method	Performance
Lap Shear Strength (Polycarbonate)	ASTM D1002	10 - 15 MPa
Hardness (Shore D)	ASTM D2240	60 - 70
Fixture Time (seconds)	-	5 - 10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Preparation of UV-Curable Coatings

This protocol outlines the steps for preparing the coating formulations described in section 3.1.


Materials:

- Epoxy Acrylate Oligomer
- Tripropylene glycol Diacrylate (TPGDA)
- BCPPO (Irgacure® 819)
- Irgacure® 184
- Titanium Dioxide (for pigmented formulation)
- Leveling Agent
- Defoamer
- Opaque container
- High-speed disperser or planetary mixer

Procedure:

- In an opaque container to prevent premature curing, weigh and add the epoxy acrylate oligomer and TPGDA.
- Begin mixing at a low speed.
- For the pigmented formulation, slowly add the titanium dioxide pigment and increase the mixing speed to ensure proper dispersion.
- In a separate container, pre-dissolve the BCPPO and Irgacure® 184 in a small amount of the TPGDA until fully dissolved.
- Add the photoinitiator solution to the main mixture.
- Add the leveling agent and defoamer to the formulation.
- Continue mixing at a moderate speed for 15-20 minutes until a homogeneous mixture is obtained.

- Store the formulation in a sealed, opaque container away from light.

[Click to download full resolution via product page](#)

Workflow for UV-curable coating preparation.

Protocol for UV Curing of Coatings

This protocol describes the application and UV curing of the prepared coatings.

Equipment:

- Film applicator (e.g., bar coater)
- Substrate (e.g., steel panels, wood panels)
- UV curing system (e.g., medium-pressure mercury lamp or UV LED lamp)
- Radiometer

Procedure:

- Clean the substrate to remove any contaminants.
- Apply the coating to the substrate using a film applicator to achieve a desired wet film thickness (e.g., 50 μm).
- Place the coated substrate on the conveyor of the UV curing system.
- Set the belt speed and lamp power to achieve the desired UV dose (e.g., 500-1000 mJ/cm^2). The UV dose should be measured with a radiometer.
- Pass the coated substrate under the UV lamp for curing.
- Allow the cured coating to cool to room temperature before testing.

Protocol for Pencil Hardness Test (ASTM D3363)

This test determines the hardness of a cured coating film.[\[6\]](#)

Equipment:

- A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

- Pencil sharpener
- 400-grit sandpaper
- A mechanical pencil hardness tester or a 45° jig

Procedure:

- Sharpen a pencil and then flatten the tip by rubbing it on 400-grit sandpaper at a 90° angle until a flat, circular cross-section is obtained.
- Place the cured coating panel on a firm, level surface.
- Hold the pencil at a 45° angle to the surface and push it forward about 6.5 mm (0.25 inches) with uniform downward pressure, sufficient to either scratch the coating or crumble the pencil lead.
- Start with a hard pencil and proceed down the hardness scale to softer pencils.
- The pencil hardness is reported as the hardest pencil that does not scratch or mar the coating surface.

Protocol for Adhesion Test (ASTM D3359 - Method B)

This test assesses the adhesion of a coating to a substrate using the cross-cut tape method.[\[7\]](#) [\[8\]](#)[\[9\]](#)

Equipment:

- Cross-cut adhesion test kit with a cutting tool (with 6 or 11 blades spaced 1 mm or 2 mm apart)
- Pressure-sensitive tape as specified in the standard
- Soft brush

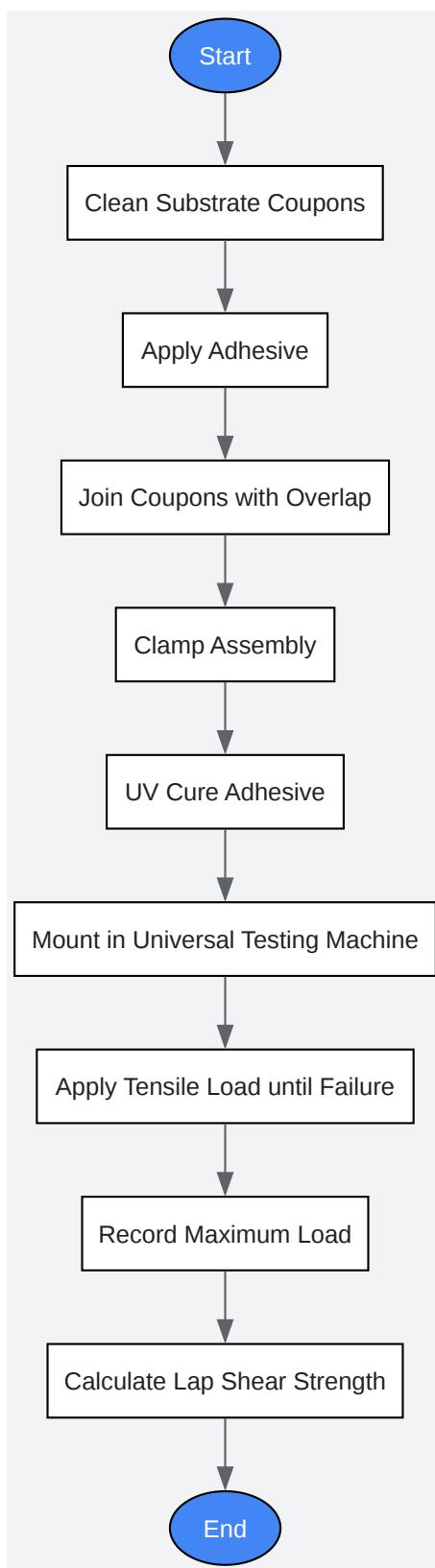
Procedure:

- Place the cured coating panel on a firm surface.

- Make a series of parallel cuts through the coating to the substrate.
- Make a second series of cuts at a 90° angle to the first set to create a lattice pattern.
- Gently brush the area to remove any detached flakes of coating.
- Apply the center of the pressure-sensitive tape over the lattice.
- Press the tape down firmly with a pencil eraser to ensure good contact.
- After 60-90 seconds, rapidly pull the tape off at a 180° angle.[\[10\]](#)
- Examine the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = more than 65% of the coating is removed).

Protocol for Lap Shear Strength Test (ASTM D1002)

This test is used to determine the shear strength of an adhesive bond.[\[1\]](#)[\[3\]](#)[\[11\]](#)


Equipment:

- Universal testing machine with grips
- Substrate coupons (e.g., polycarbonate, aluminum)
- Adhesive to be tested
- Fixtures for aligning and clamping the coupons

Procedure:

- Clean the surfaces of the substrate coupons to be bonded.
- Apply a uniform layer of the adhesive to the overlap area of one coupon.
- Join the two coupons, ensuring the specified overlap (e.g., 12.7 mm x 25.4 mm).
- Clamp the assembly to maintain pressure during curing.

- Cure the adhesive bond using a UV light source with a defined intensity and duration.
- After the adhesive is fully cured, place the specimen in the grips of the universal testing machine.
- Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[\[12\]](#)
- Record the maximum load at failure.
- Calculate the lap shear strength by dividing the maximum load by the overlap area.

[Click to download full resolution via product page](#)

Workflow for lap shear strength testing.

Protocol for Determining Degree of Cure by FTIR-ATR

This method is used to quantify the extent of polymerization by monitoring the disappearance of the acrylate double bond peak.[13][14]

Equipment:

- FTIR spectrometer with an ATR accessory
- UV light source for in-situ curing (optional)

Procedure:

- Sample Preparation:
 - For uncured samples, apply a small drop of the liquid formulation directly onto the ATR crystal.[11]
 - For cured samples, press a small piece of the cured film firmly onto the ATR crystal to ensure good contact.[2]
- Data Acquisition:
 - Collect the FTIR spectrum of the uncured liquid formulation.
 - Cure the sample as described in protocol 5.2.
 - Collect the FTIR spectrum of the cured solid film.
- Data Analysis:
 - Identify the characteristic absorption peak for the acrylate C=C bond, typically around 810 cm^{-1} or 1637 cm^{-1} .[15]
 - Identify an internal reference peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm^{-1}).
 - Calculate the degree of conversion (DC) using the following formula: $DC\text{ }(\%) = [1 - (A_{\text{cured}} / A_{\text{uncured}})] \times 100$ Where:

- A_cured = Area of the acrylate peak in the cured spectrum, normalized to the reference peak.
- A_uncured = Area of the acrylate peak in the uncured spectrum, normalized to the reference peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. BJOC - Synthesis of bis(3-[[2-(allyloxy)ethoxy]methyl]-2,4,6-trimethylbenzoyl) (phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 4. UV Curing 101: What To Know | Systematic Automation [systauto.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. theseus.fi [theseus.fi]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scimed.co.uk [scimed.co.uk]

- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for BCPPO-Based Coatings and Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265645#formulation-of-bcpbo-based-coatings-and-adhesives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com